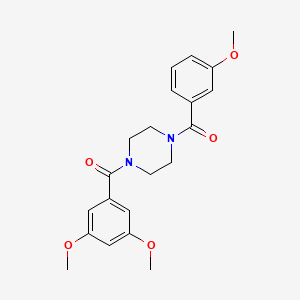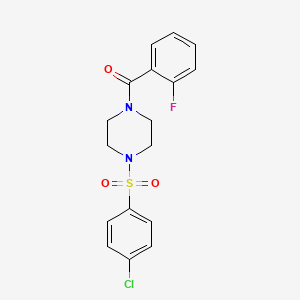![molecular formula C19H19N3O4 B3467350 1-[4-(4-NITROBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE](/img/structure/B3467350.png)
1-[4-(4-NITROBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE
Overview
Description
1-[4-(4-NITROBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a nitrobenzoyl group and a phenyl ethanone moiety
Preparation Methods
The synthesis of 1-[4-(4-NITROBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with nitrobenzoyl and phenyl ethanone groups. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, which are then deprotected and functionalized.
Ugi reaction: A multicomponent reaction that can be used to introduce various substituents onto the piperazine ring.
Ring opening of aziridines: This method uses N-nucleophiles to open aziridine rings, forming piperazine derivatives.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing large-scale reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[4-(4-NITROBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(4-NITROBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(4-NITROBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-[4-(4-NITROBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE can be compared with other similar compounds, such as:
(4-Nitrophenyl)(piperazino)methanone: This compound has a similar structure but lacks the phenyl ethanone moiety.
Cyclohexyl(4-(4-nitrobenzoyl)piperazino)methanone: This compound features a cyclohexyl group instead of the phenyl ethanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18(14-15-4-2-1-3-5-15)20-10-12-21(13-11-20)19(24)16-6-8-17(9-7-16)22(25)26/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOQAZOPFXVEJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3467270.png)
![3-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA](/img/structure/B3467277.png)

![1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE](/img/structure/B3467287.png)


![2-(2-NAPHTHYLOXY)-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-ETHANONE](/img/structure/B3467309.png)





![1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3467361.png)

